3-cyclopropyl-N-(2-{[(4-ethoxyphenyl)carbonyl]amino}ethyl)-1,2,4-oxadiazole-5-carboxamide
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Overview
Description
N-{2-[(3-CYCLOPROPYL-1,2,4-OXADIAZOL-5-YL)FORMAMIDO]ETHYL}-4-ETHOXYBENZAMIDE is a compound that features a 1,2,4-oxadiazole ring, a cyclopropyl group, and an ethoxybenzamide moiety. The 1,2,4-oxadiazole ring is a well-known pharmacophore frequently encountered in active pharmaceutical ingredients with various therapeutic focuses
Preparation Methods
The synthesis of N-{2-[(3-CYCLOPROPYL-1,2,4-OXADIAZOL-5-YL)FORMAMIDO]ETHYL}-4-ETHOXYBENZAMIDE can be achieved through a multi-step process involving the formation of the 1,2,4-oxadiazole ring and subsequent functionalization. One efficient method involves the reaction of amidoximes with isatoic anhydrides in a NaOH–DMSO medium at ambient temperature . This method allows for the synthesis of structurally diverse substituted anilines bearing the 1,2,4-oxadiazole motif in moderate to excellent yields without the utilization of protective groups .
Chemical Reactions Analysis
N-{2-[(3-CYCLOPROPYL-1,2,4-OXADIAZOL-5-YL)FORMAMIDO]ETHYL}-4-ETHOXYBENZAMIDE undergoes various types of chemical reactions, including oxidation, reduction, and substitution. Common reagents and conditions used in these reactions include manganese dioxide for oxidation and sodium borohydride for reduction . The major products formed from these reactions depend on the specific conditions and reagents used, but they typically involve modifications to the oxadiazole ring or the ethoxybenzamide moiety .
Scientific Research Applications
This compound has a wide range of scientific research applications. In medicinal chemistry, derivatives of the 1,2,4-oxadiazole ring have been recognized as selective inhibitors of human carbonic anhydrase isoforms related to cancer therapy . Additionally, these derivatives have been explored as agents for the treatment of age-related diseases, antimicrobials, and novel classes of peroxisome proliferator-activated receptor α/δ (PPARα/δ) dual agonists . Beyond medicinal applications, 1,2,4-oxadiazoles are utilized in the development of energetic materials, fluorescent dyes, OLEDs, sensors, and insecticides .
Mechanism of Action
The mechanism of action of N-{2-[(3-CYCLOPROPYL-1,2,4-OXADIAZOL-5-YL)FORMAMIDO]ETHYL}-4-ETHOXYBENZAMIDE involves its interaction with specific molecular targets and pathways. For example, derivatives of the 1,2,4-oxadiazole ring have been shown to inhibit human carbonic anhydrase isoforms, which play a role in cancer cell proliferation . The compound may also interact with other molecular targets, such as peroxisome proliferator-activated receptors, to exert its effects .
Comparison with Similar Compounds
N-{2-[(3-CYCLOPROPYL-1,2,4-OXADIAZOL-5-YL)FORMAMIDO]ETHYL}-4-ETHOXYBENZAMIDE can be compared with other similar compounds that feature the 1,2,4-oxadiazole ring. Some of these similar compounds include ataluren, used for the treatment of Duchenne muscular dystrophy, and azilsartan, applied for hypertension medication
Properties
Molecular Formula |
C17H20N4O4 |
---|---|
Molecular Weight |
344.4 g/mol |
IUPAC Name |
3-cyclopropyl-N-[2-[(4-ethoxybenzoyl)amino]ethyl]-1,2,4-oxadiazole-5-carboxamide |
InChI |
InChI=1S/C17H20N4O4/c1-2-24-13-7-5-12(6-8-13)15(22)18-9-10-19-16(23)17-20-14(21-25-17)11-3-4-11/h5-8,11H,2-4,9-10H2,1H3,(H,18,22)(H,19,23) |
InChI Key |
YLKREDGZXXFNLQ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=C(C=C1)C(=O)NCCNC(=O)C2=NC(=NO2)C3CC3 |
Origin of Product |
United States |
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